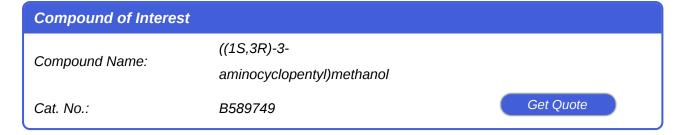


spectroscopic data of ((1S,3R)-3-aminocyclopentyl)methanol (NMR, IR, MS)

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A Technical Guide to the Spectroscopic Analysis of ((1S,3R)-3-aminocyclopentyl)methanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of novel compounds is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for ((1S,3R)-3-aminocyclopentyl)methanol, a chiral amino alcohol of interest in synthetic and medicinal chemistry. While experimental data for this specific molecule is not readily available in public databases, this document outlines the expected spectroscopic characteristics based on its structure and provides detailed, generalized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **((1S,3R)-3-aminocyclopentyl)methanol**. These predictions are based on the known spectral characteristics of its constituent functional groups (amine, alcohol, cyclopentyl ring) and data from closely related analogs.

Table 1: Predicted ¹H NMR Spectral Data



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH ₂ OH (methylene protons)	3.4 - 3.6	Doublet of doublets	2Н	
-CH-NH ₂ (methine proton)	2.8 - 3.2	Multiplet	1H	
Cyclopentyl ring protons	1.2 - 2.2	Multiplets	7Н	
-OH (hydroxyl proton)	Variable (broad singlet)	Broad Singlet	1H	
-NH ₂ (amine protons)	Variable (broad singlet)	Broad Singlet	2Н	

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	- Chemical Shift (δ, ppm)
-CH₂OH (methylene carbon)	60 - 65
-CH-NH2 (methine carbon)	50 - 55
Cyclopentyl ring carbons	25 - 45

Table 3: Predicted IR Spectral Data



Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H stretch (alcohol)	3200 - 3600	Strong, Broad	Hydrogen-bonded hydroxyl group
N-H stretch (amine)	3300 - 3500	Medium, Broad (two bands for primary amine)	Primary amine N-H stretching
C-H stretch (sp ³ C-H)	2850 - 3000	Strong	Aliphatic C-H stretching
C-O stretch (alcohol)	1000 - 1260	Strong	C-O stretching of the primary alcohol
N-H bend (amine)	1590 - 1650	Medium	Primary amine N-H bending

Table 4: Predicted Mass Spectrometry Data

lon	m/z Ratio	Description
[M]+	115.18	Molecular ion
[M+H]+	116.19	Protonated molecular ion (in ESI or CI)
Fragments	Various	Loss of H ₂ O, NH ₃ , CH ₂ OH

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS data for a compound such as **((1S,3R)-3-aminocyclopentyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for determining the absolute configuration of amino alcohols using NMR has been described, which involves the analysis of their bis-MPA derivatives.[1]

• Sample Preparation:



- Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.
- Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signalto-noise ratio.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
 - If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

Infrared (IR) Spectroscopy

Organic chemists commonly utilize IR spectroscopy to identify the functional groups present in a molecule.[2]

- Sample Preparation (Thin Film Method):[3]
 - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[3]
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
- Instrumentation and Data Acquisition:



- Place the salt plate in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
- Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

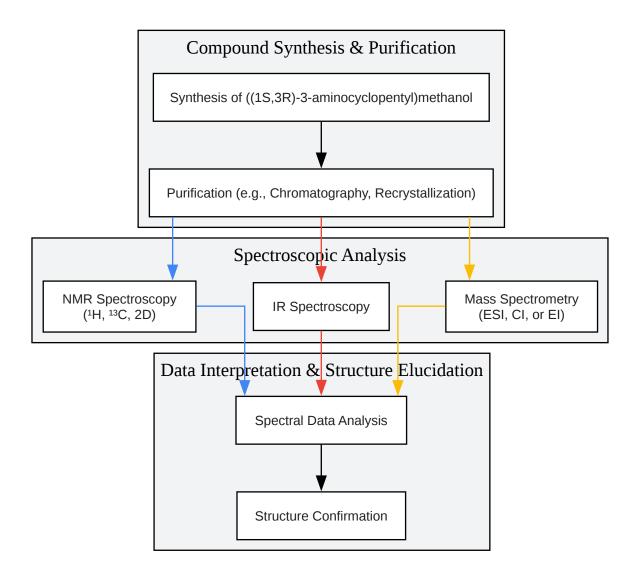
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[4]

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5]
 - Further dilute an aliquot of this solution to a final concentration of about 10-100 μg/mL.[5]
 - Ensure the final solution is free of any particulate matter by filtration if necessary.[5]
- Instrumentation and Data Acquisition:
 - Introduce the sample into the mass spectrometer. Common ionization techniques for amino alcohols include Electrospray Ionization (ESI) or Chemical Ionization (CI), which are "soft" techniques that often preserve the molecular ion.[6] Electron Impact (EI) ionization can also be used, which typically causes more fragmentation.[7]
 - The ions are then separated by a mass analyzer based on their mass-to-charge ratio.
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.





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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **((1S,3R)-3-aminocyclopentyl)methanol** and the experimental procedures to obtain them. For definitive structural elucidation, the acquisition and interpretation of actual experimental data are essential.

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References

- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 29.7 Mass Spectrometry (MS) Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
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